
H-Thr-lys-tyr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Thr-lys-tyr-OH 是一种由三个氨基酸组成的三肽:苏氨酸、赖氨酸和酪氨酸。由于其独特的结构和功能特性,该化合物在各个领域都引起了广泛的关注。
准备方法
合成路线和反应条件
H-Thr-lys-tyr-OH 的合成通常采用固相肽合成 (SPPS),这是一种广泛用于构建肽的常用方法。该过程从将 C 端氨基酸 (酪氨酸) 连接到固体树脂开始。随后通过一系列偶联和脱保护步骤依次添加其他氨基酸 (赖氨酸和苏氨酸)。这些反应中常用的试剂包括:
偶联试剂: N,N'-二异丙基碳二亚胺 (DIC)、1-羟基苯并三唑 (HOBt)
脱保护试剂: 三氟乙酸 (TFA),用于去除保护基团
工业生产方法
在工业环境中,this compound 的生产可能涉及大规模 SPPS 或液相肽合成 (LPPS)。这些方法针对更高产率和纯度进行了优化,通常采用自动化合成仪和先进的纯化技术,例如高效液相色谱 (HPLC)。
化学反应分析
反应类型
H-Thr-lys-tyr-OH 可以进行各种化学反应,包括:
氧化: 酪氨酸残基可以被氧化形成二酪氨酸或其他氧化产物。
还原: 还原反应可能针对二硫键,如果存在于肽的修饰版本中。
取代: 氨基酸残基可以被取代以创建具有不同性质的类似物。
常见试剂和条件
氧化: 过氧化氢 (H₂O₂)、过乙酸
还原: 二硫苏糖醇 (DTT)、三 (2-羧乙基) 膦 (TCEP)
取代: 定点诱变技术
主要产品
这些反应的主要产物取决于所使用的具体条件和试剂。例如,酪氨酸残基的氧化会导致二酪氨酸的形成,二酪氨酸在蛋白质交联和聚集研究中具有重要意义。
科学研究应用
H-Thr-lys-tyr-OH 在科学研究中具有广泛的应用:
化学: 用作研究肽合成和反应机理的模型化合物。
生物学: 研究其在蛋白质-蛋白质相互作用和信号通路中的作用。
医学: 探索其潜在的治疗应用,包括作为生物活性肽的前体。
工业: 用于开发基于肽的材料,并用作分析技术中的标准品。
作用机制
H-Thr-lys-tyr-OH 的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。该肽可以通过与这些靶标结合来调节生物通路,影响细胞信号传导、代谢和免疫反应等过程。酪氨酸残基的存在对其活性尤其重要,因为它可以发生磷酸化,磷酸化是许多细胞过程中的关键调节修饰。
相似化合物的比较
H-Thr-lys-tyr-OH 可以与其他三肽进行比较,例如:
H-Gly-ala-tyr-OH: 结构相似,但缺少赖氨酸残基,影响其电荷和结合特性。
H-Ser-lys-tyr-OH: 含有丝氨酸而不是苏氨酸,这可能会改变其反应性和生物活性。
This compound 的独特性在于其特定的氨基酸序列,赋予其独特的化学和生物学特性。这使其成为各种研究和工业应用中的一种有价值的化合物。
属性
IUPAC Name |
2-[[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(21)18(27)22-14(4-2-3-9-20)17(26)23-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPOGALELPLJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
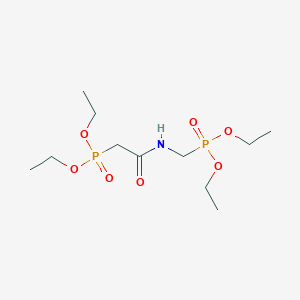
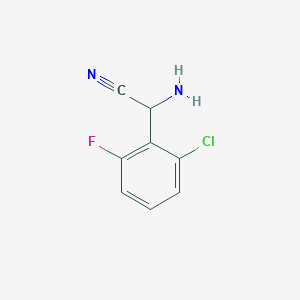
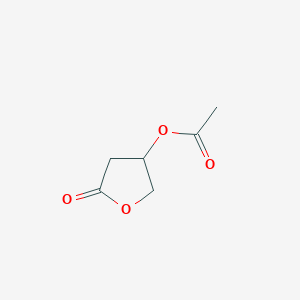

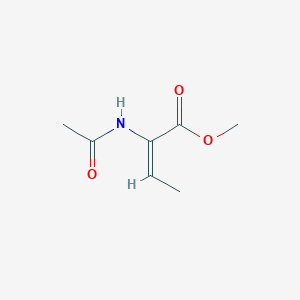


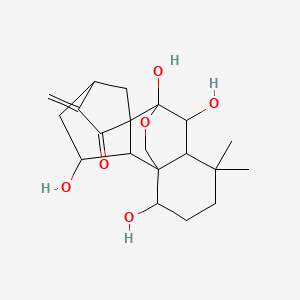

![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)
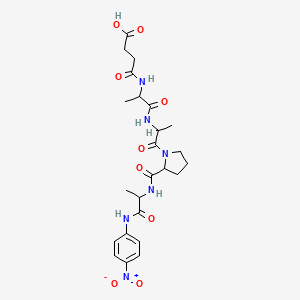

![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)

